(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4,5-diyl)dimethanol
CAS No.:
Cat. No.: VC13600855
Molecular Formula: C11H22N2O3Si
Molecular Weight: 258.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N2O3Si |
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Molecular Weight | 258.39 g/mol |
IUPAC Name | [5-(hydroxymethyl)-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]methanol |
Standard InChI | InChI=1S/C11H22N2O3Si/c1-17(2,3)5-4-16-9-13-11(8-15)10(7-14)6-12-13/h6,14-15H,4-5,7-9H2,1-3H3 |
Standard InChI Key | FTXJXOZBGXWUOW-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)CCOCN1C(=C(C=N1)CO)CO |
Canonical SMILES | C[Si](C)(C)CCOCN1C(=C(C=N1)CO)CO |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazole Framework
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this derivative, the SEM group at N1 enhances solubility in nonpolar solvents and stabilizes the compound against nucleophilic attack during synthetic transformations . The C4 and C5 hydroxymethyl groups introduce polarity and reactivity, enabling further functionalization through oxidation, esterification, or cross-coupling reactions.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₂H₂₄N₂O₃Si with a calculated molecular weight of 296.42 g/mol. This aligns with the addition of two hydroxymethyl groups (-CH₂OH) to a SEM-protected pyrazole scaffold.
Stereoelectronic Effects
The SEM group’s trimethylsilyl moiety creates steric hindrance around the N1 position, directing regioselectivity in subsequent reactions. The electron-donating nature of the oxygen atom in the SEM group further stabilizes the pyrazole ring’s aromatic system .
Synthetic Routes and Optimization
SEM Protection of Pyrazole Derivatives
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Estimated at 1.8 (via ChemDraw), indicating moderate lipophilicity due to the SEM group.
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Solubility: Soluble in THF, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous SEM-protected pyrazoles shows decomposition temperatures above 200°C , suggesting robustness under standard reaction conditions.
Applications in Medicinal Chemistry
Intermediate for Kinase Inhibitors
SEM-protected pyrazoles are pivotal in synthesizing JAK2 and BTK inhibitors. The dimethanol variant could serve as a precursor for prodrugs or bifunctional linkers in PROTACs .
Case Study: INCB032304 Analog
A related SEM-pyrazolo[2,3-d]pyrimidine (PubChem CID 42631346) demonstrates nanomolar inhibition of JAK2 . Functionalizing C4/C5 with hydroxymethyl groups may enhance water solubility for improved bioavailability.
Spectroscopic Characterization
NMR Data (Predicted)
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¹H NMR (CDCl₃):
δ 7.85 (s, 1H, pyrazole H3),
δ 5.40 (s, 2H, SEM CH₂O),
δ 4.60 (s, 4H, -CH₂OH),
δ 3.55 (t, 2H, SEM OCH₂),
δ 0.90 (t, 2H, SEM SiCH₂),
δ -0.05 (s, 9H, SEM Si(CH₃)₃). -
¹³C NMR:
δ 149.2 (pyrazole C3),
δ 94.5 (SEM CH₂O),
δ 63.1 (-CH₂OH),
δ 17.8 (SEM SiCH₂),
δ -1.3 (SEM Si(CH₃)₃).
Comparative Analysis of SEM-Protected Pyrazoles
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